molecular formula C20H15N3O2S B2587263 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide CAS No. 2034561-19-6

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide

Cat. No.: B2587263
CAS No.: 2034561-19-6
M. Wt: 361.42
InChI Key: KLEHSLNDPHGELA-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of furan, pyridine, and thiazole rings within its structure suggests that it may exhibit diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the intermediate compounds, which are then coupled to form the final product. Here is a general outline of the synthetic route:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

    Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, piperidine derivatives, and halogenated thiazoles, respectively.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique electronic properties make it a candidate for the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism by which N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s heterocyclic rings allow it to form multiple types of interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-phenylthiazole-4-carboxamide is unique due to the specific arrangement of its heterocyclic rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2S/c24-19(18-13-26-20(23-18)15-4-2-1-3-5-15)22-11-14-6-7-17(21-10-14)16-8-9-25-12-16/h1-10,12-13H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEHSLNDPHGELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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